molecular formula C9H8ClNOS B13651989 2-Chloro-7-ethoxybenzo[d]thiazole

2-Chloro-7-ethoxybenzo[d]thiazole

Cat. No.: B13651989
M. Wt: 213.68 g/mol
InChI Key: HPGLBOMPRAGSAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-ethoxybenzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst . This reaction typically requires mild conditions and can be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis and other advanced techniques can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Position

The chlorine atom at position 2 is highly susceptible to nucleophilic substitution due to electron withdrawal by the adjacent thiazole sulfur.

Key Reactions:

  • Amination : Reacting with primary or secondary amines (e.g., aniline derivatives) in polar aprotic solvents like DMF yields 2-amino-7-ethoxybenzo[d]thiazoles. For example:
    2-Cl-7-EthoxyBThiazole+R-NH22-NHR-7-EthoxyBThiazole+HCl\text{2-Cl-7-EthoxyBThiazole} + \text{R-NH}_2 \rightarrow \text{2-NHR-7-EthoxyBThiazole} + \text{HCl}
    This reaction is exemplified in the synthesis of anti-tubercular agents, where chlorine substitution with thiocyanato or acetamide groups enhanced bioactivity .

  • Thiolation : Treatment with thiourea or sodium hydrosulfide introduces a thiol group at position 2, forming 2-mercapto derivatives .

Reagent Product Conditions Source
Aniline2-Anilino-7-ethoxybenzo[d]thiazoleDMF, 80°C, 6h
Thiourea2-Mercapto-7-ethoxybenzo[d]thiazoleEthanol, reflux, 4h

Modification of the Ethoxy Group

The ethoxy group at position 7 can undergo oxidation or hydrolysis, though such transformations are less common in literature.

Oxidation:

  • Aldehyde Formation : Strong oxidizing agents (e.g., KMnO₄) may convert the ethoxy group to a formyl group, yielding 7-formyl-2-chlorobenzo[d]thiazole .

  • Carboxylic Acid Formation : Prolonged oxidation could further oxidize the formyl group to a carboxylic acid.

Reduction of the Benzothiazole Core

The thiazole ring can be hydrogenated to form dihydro- or tetrahydrobenzothiazole derivatives, altering electronic properties and bioactivity.

Example:

2-Cl-7-EthoxyBThiazole+H2Pd/C2-Cl-7-EthoxyDihydroBThiazole\text{2-Cl-7-EthoxyBThiazole} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Cl-7-EthoxyDihydroBThiazole}
This reaction is critical in modifying tubulin-binding affinity in anticancer agents .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) enable arylation or alkynylation at position 2 or 7, though direct examples are sparse.

Biological Relevance of Reaction Products

  • Anticancer Activity : 2-Anilino derivatives (e.g., 7c in ) inhibit tubulin polymerization (IC₅₀ = 2.00 μM) via hydrophobic interactions with ThrA179 and AsnB249 .

  • Antibacterial Effects : Chlorine substitution with morpholine or nitro groups enhances DNA gyrase inhibition (IC₅₀ = 7.6–8.1 μM) .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-ethoxybenzo[d]thiazole is unique due to the presence of both chlorine and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .

Biological Activity

2-Chloro-7-ethoxybenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H8ClN2OS
  • Molecular Weight : Approximately 228.69 g/mol
  • IUPAC Name : 2-chloro-7-ethoxy-1,3-benzothiazole

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom enhances its reactivity and binding affinity compared to other derivatives.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity.
  • Receptor Modulation : It can influence receptor functions, potentially leading to altered signaling pathways that affect cellular responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds in the benzothiazole family possess significant antimicrobial properties, making them potential candidates for treating infections caused by resistant strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Antimicrobial Activity

A study conducted on benzothiazole derivatives demonstrated that this compound showed promising antibacterial activity against several clinical strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for inhibiting bacterial growth.

CompoundMIC (µg/mL)Target Bacteria
This compound16Staphylococcus aureus
32Escherichia coli

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it could significantly reduce cell viability.

Cell LineIC50 (µM)
HeLa (cervical cancer)5.4
MDA-MB-231 (breast cancer)4.8

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure of benzothiazoles can significantly alter their biological activity. For instance, the substitution of chlorine at position two enhances antimicrobial and anticancer properties compared to non-halogenated analogs.

Properties

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

2-chloro-7-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNOS/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3

InChI Key

HPGLBOMPRAGSAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1SC(=N2)Cl

Origin of Product

United States

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